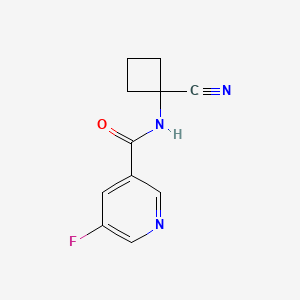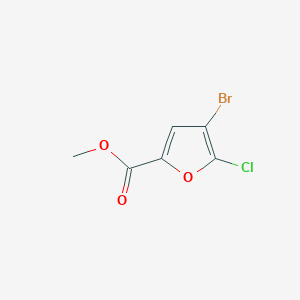
Methyl 4-Bromo-5-chloro-2-furoate
概要
説明
Methyl 4-Bromo-5-chloro-2-furoate is a chemical compound with the CAS Number: 58235-82-8 . It has a molecular weight of 239.45 and its molecular formula is C6H4BrClO3 . It is a white to yellow solid and is used for research and development purposes .
Molecular Structure Analysis
The InChI code for Methyl 4-Bromo-5-chloro-2-furoate is 1S/C6H4BrClO3/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 . The InChI key is FPYRTJHIEIYRJQ-UHFFFAOYSA-N .科学的研究の応用
Organic Synthesis
Methyl 4-Bromo-5-chloro-2-furoate: is a valuable reagent in organic synthesis, particularly in the construction of heterocyclic compounds. Its halogenated furoate structure makes it a versatile intermediate for various chemical transformations, including Suzuki coupling reactions .
Pharmaceutical Research
This compound is used in the synthesis of potential pharmaceuticals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups that are pertinent to drug design and development .
Material Science
In material science, Methyl 4-Bromo-5-chloro-2-furoate can be used to modify the properties of polymers and create novel materials with specific characteristics, such as increased resistance to heat or chemical degradation .
Agrochemical Development
The compound’s reactivity with various organic and inorganic agents makes it a candidate for the development of new agrochemicals, including pesticides and herbicides that require halogenated intermediates .
Dye and Pigment Production
Halogenated organic compounds are often key intermediates in the synthesis of dyes and pigmentsMethyl 4-Bromo-5-chloro-2-furoate could be used to produce colorants with unique hues and high stability .
Analytical Chemistry
In analytical chemistry, it can serve as a standard or reagent in the quantitative determination of other substances through comparative analysis .
Catalyst Development
This compound may be used in the development of catalysts for organic reactions, where the halogen atoms could be leveraged to facilitate or stabilize the catalytic process .
Environmental Science
Research into environmental remediation processes may also benefit from Methyl 4-Bromo-5-chloro-2-furoate , as it can be used to study degradation pathways of halogenated organic compounds in the environment .
Safety and Hazards
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be taken off immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes, and a doctor should be consulted . In case of ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .
作用機序
Mode of Action
It’s possible that it may interact with its targets through mechanisms such as free radical bromination, nucleophilic substitution, or oxidation
Biochemical Pathways
Given its potential for free radical bromination, nucleophilic substitution, and oxidation , it may impact a variety of pathways
Pharmacokinetics
Its solubility in water is reported to be slight , which could impact its absorption and bioavailability. More comprehensive pharmacokinetic studies are needed to fully understand this compound’s behavior in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-Bromo-5-chloro-2-furoate. For instance, it should be stored away from oxidizing agents and bases, in a cool, dry, and well-ventilated condition . These factors could potentially affect the compound’s stability and efficacy.
特性
IUPAC Name |
methyl 4-bromo-5-chlorofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO3/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYRTJHIEIYRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(O1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2955269.png)
![2-{[7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2955271.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2955272.png)
![[4-[4-(4-Fluorobenzoyl)oxyphenyl]sulfanylphenyl] 4-fluorobenzoate](/img/structure/B2955273.png)
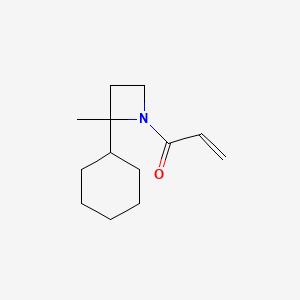
![Dimethyl 2-[3-(4-methylphenyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]malonate](/img/structure/B2955276.png)
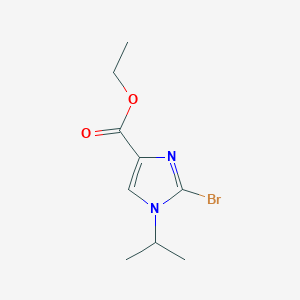

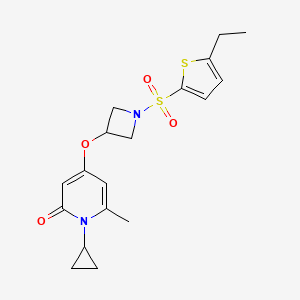
![2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2955282.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2955288.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2955291.png)
